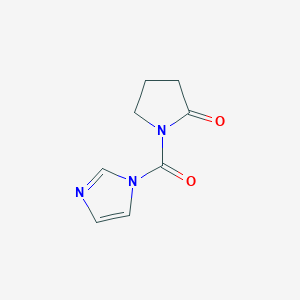
1-(4-Ethylphenyl)-2-iodoethan-1-one
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2-iodoethan-1-one ist eine organische Verbindung mit der Summenformel C10H11IO. Es ist ein Derivat von Acetophenon, bei dem der Phenylring an der para-Position mit einer Ethylgruppe und an der alpha-Position der Ethanonkette mit einem Iodatomen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1-(4-Ethylphenyl)-2-iodoethan-1-one kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Iodisierung von 1-(4-Ethylphenyl)ethan-1-one. Dies kann durch Reaktion von 1-(4-Ethylphenyl)ethan-1-one mit Iod und einem geeigneten Oxidationsmittel wie Wasserstoffperoxid oder Natriumhypochlorit unter sauren Bedingungen erreicht werden. Die Reaktion verläuft typischerweise bei Raumtemperatur und liefert das gewünschte Produkt nach der Reinigung.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann großtechnische Iodisierungsprozesse unter Verwendung von Durchflussreaktoren umfassen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen für die Zugabe von Reagenzien und die Produkttrennung kann die Effizienz und Sicherheit in industriellen Umgebungen verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine, Thiole oder Cyanide substituiert werden.
Reduktionsreaktionen: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Oxidationsreaktionen: Die Ethylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumazid oder Kaliumthiocyanat in Gegenwart einer Base wie Kaliumcarbonat.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.
Hauptprodukte
Substitution: Bildung von 1-(4-Ethylphenyl)-2-azidoethan-1-one oder 1-(4-Ethylphenyl)-2-thiocyanatoethan-1-one.
Reduktion: Bildung von 1-(4-Ethylphenyl)-2-iodoethanol.
Oxidation: Bildung von 1-(4-Ethylphenyl)-2-iodoethansäure.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)-2-iodoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 1-(4-ethylphenyl)-2-azidoethan-1-one or 1-(4-ethylphenyl)-2-thiocyanatoethan-1-one.
Reduction: Formation of 1-(4-ethylphenyl)-2-iodoethanol.
Oxidation: Formation of 1-(4-ethylphenyl)-2-iodoethanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-2-iodoethan-1-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es kann als Vorläufer für die Herstellung verschiedener substituierter Ethanone und verwandter Verbindungen dienen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten. Seine Derivate können auf ihre Wirksamkeit gegen verschiedene Krankheitserreger und Krebszelllinien getestet werden.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung. Von this compound abgeleitete Verbindungen können pharmakologische Aktivitäten aufweisen, die bei der Behandlung bestimmter Krankheiten von Vorteil sein könnten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Seine einzigartige Struktur ermöglicht die Entwicklung neuartiger Verbindungen mit spezifischen Eigenschaften für industrielle Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Inhibition oder Aktivierung bestimmter Signalwege führt. So können seine Derivate beispielsweise bakterielle Enzyme hemmen, was zu antimikrobiellen Wirkungen führt, oder mit zellulären Rezeptoren interagieren, um Apoptose in Krebszellen zu induzieren.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-2-iodoethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)-2-iodoethan-1-one kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(4-Methylphenyl)-2-iodoethan-1-one: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe. Aufgrund des Unterschieds in der Länge der Alkylkette kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen.
1-(4-Ethylphenyl)-2-bromoethan-1-one: Ähnliche Struktur, aber mit einem Bromatom anstelle von Iod. Brom ist weniger reaktiv als Iod, was die Reaktivität und die Anwendungen der Verbindung beeinflussen kann.
1-(4-Ethylphenyl)-2-chloroethan-1-one: Ähnliche Struktur, aber mit einem Chloratom anstelle von Iod.
Die Einzigartigkeit von this compound liegt in der Anwesenheit des Iodatoms, das eine höhere Reaktivität verleiht und im Vergleich zu seinen Brom- und Chloranalogen eine größere Bandbreite chemischer Transformationen ermöglicht.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-2-iodoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZZNTXNCFVHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576526 | |
| Record name | 1-(4-Ethylphenyl)-2-iodoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143278-21-1 | |
| Record name | 1-(4-Ethylphenyl)-2-iodoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
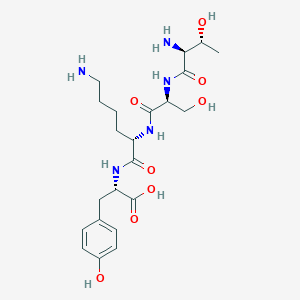



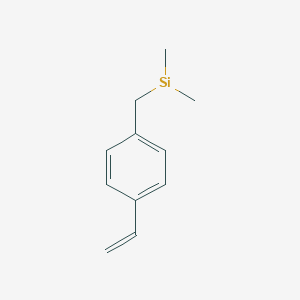
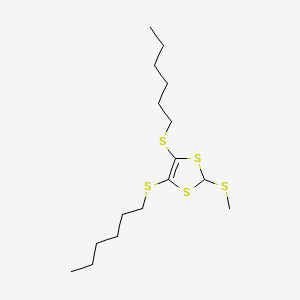
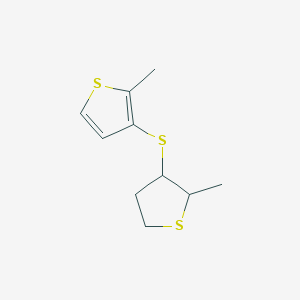
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)

